K03861 -

K03861

Catalog Number: EVT-287362
CAS Number:
Molecular Formula: C24H26F3N7O2
Molecular Weight: 501.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AUZ454 is a potent and selective Type II FLT3 inhibitor. AUZ454 is able to override drug resistance that less potent "type I" inhibitors and "type II" first-generation FLT3 inhibitors cannot. Constitutively activated mutant FLT3 has emerged as a promising target for therapy for the subpopulation of acute myeloid leukemia (AML) patients who harbor it. The small molecule inhibitor, PKC412, targets mutant FLT3 and is currently in late-stage clinical trials. However, the identification of PKC412-resistant leukemic blast cells in the bone marrow of AML patients has propelled the development of novel and structurally distinct FLT3 inhibitors that have the potential to override drug resistance and more efficiently prevent disease progression or recurrence.
Source and Classification

K03861 was developed as part of a broader effort to discover selective inhibitors for various cyclin-dependent kinases. It is classified as a type II inhibitor, which means it binds to the inactive form of the kinase, specifically stabilizing the DFG-out conformation. This classification is significant because it allows for selective inhibition of CDK2 without affecting other closely related kinases, thereby minimizing off-target effects and enhancing therapeutic efficacy .

Synthesis Analysis

The synthesis of K03861 involves several key steps, typically utilizing advanced organic chemistry techniques such as Suzuki-Miyaura cross-coupling and halogenation. The synthesis process can be outlined as follows:

  1. Starting Materials: The synthesis begins with readily available imidazo[1,2-c]pyrimidin-5(6H)-one derivatives.
  2. Functionalization: Modifications are made at specific positions (2, 3, 6, or 8) on the imidazo scaffold to enhance binding affinity and selectivity towards CDK2.
  3. Coupling Reactions: Suzuki-Miyaura cross-coupling reactions are employed to introduce aryl groups that contribute to the compound's potency.
  4. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity suitable for biological testing .
Molecular Structure Analysis

K03861 features a complex molecular structure characterized by its imidazo[1,2-c]pyrimidin-5(6H)-one core. Key structural features include:

  • Core Structure: The imidazo[1,2-c]pyrimidin-5(6H)-one framework provides a rigid backbone that is essential for binding to CDK2.
  • Binding Mode: K03861 adopts an αC-in binding mode that allows it to effectively interact with the ATP-binding site of CDK2 while stabilizing the inactive conformation of the kinase.
  • Conformational Dynamics: The compound's ability to stabilize the DFG-out conformation is critical for its selectivity and efficacy against CDK2 compared to other kinases .
Chemical Reactions Analysis

K03861 participates in several chemical reactions relevant to its function as a kinase inhibitor:

  1. Binding Interactions: The primary reaction involves K03861 binding to CDK2, where it occupies the ATP-binding site and induces conformational changes that inhibit kinase activity.
  2. Competitive Inhibition: K03861 competes with ATP for binding at the active site, effectively reducing substrate phosphorylation and halting cell cycle progression.
  3. Selectivity Mechanism: Its selectivity arises from specific interactions with amino acid residues unique to CDK2's structure, allowing it to discriminate between different cyclin-dependent kinases .
Mechanism of Action

The mechanism of action of K03861 involves:

  • Inhibition of Kinase Activity: By binding to CDK2 in its inactive state, K03861 prevents the kinase from phosphorylating target substrates necessary for cell cycle progression.
  • Stabilization of Inactive Conformation: The compound stabilizes the DFG-out conformation of CDK2, which is associated with reduced catalytic activity and inability to bind cyclins effectively.
  • Impact on Cell Cycle Regulation: This inhibition leads to cell cycle arrest at the G1/S transition phase, demonstrating its potential utility in cancer therapy where uncontrolled proliferation occurs .
Physical and Chemical Properties Analysis

The physical and chemical properties of K03861 are critical for its function and efficacy:

  • Molecular Weight: Approximately 300 g/mol, facilitating cell permeability.
  • Solubility: K03861 exhibits moderate solubility in organic solvents but may require optimization for aqueous formulations used in biological assays.
  • Stability: The compound shows stability under physiological conditions, which is essential for maintaining its activity during experiments and potential therapeutic applications.

These properties contribute significantly to its performance as a selective inhibitor in cellular environments .

Applications

K03861 has several promising applications in scientific research and therapeutic development:

  1. Cancer Research: Its primary application lies in studying cell cycle regulation and developing targeted therapies for cancers driven by dysregulated cyclin-dependent kinases.
  2. Drug Development: K03861 serves as a lead compound for synthesizing new inhibitors with improved selectivity and potency against various cyclin-dependent kinases.
  3. Biological Assays: The compound is utilized in biochemical assays to explore kinase activity and inhibition mechanisms in live-cell systems.
Mechanistic Characterization of K03861

Target Engagement Dynamics in CDK2 Mutant Variants

K03861 (AUZ 454) exhibits high-affinity binding to both wild-type and mutant CDK2 isoforms, with distinct potency variations across engineered variants. Biochemical analyses reveal dissociation constants (Kd) of 9.7 nM for the C118L/A144C double mutant, 15.4 nM for A144C, 18.6 nM for C118L, and 50 nM for wild-type CDK2 [1] [10]. This gradient underscores the critical influence of residues adjacent to the ATP-binding pocket on inhibitor affinity. Mutations at C118 and A144 enhance hydrophobic interactions and reduce steric hindrance, facilitating deeper penetration of K03861’s urea linker and trifluoromethylphenyl moiety into the catalytic cleft [8]. Live-cell resonance energy transfer assays further confirm sustained target occupancy (>6 hours) in CDK2A144C-expressing models, indicative of slow off-rate kinetics [6].

Table 1: Target Affinity of K03861 Against CDK2 Mutants

CDK2 VariantKd (nM)Structural Implication
Wild-type (WT)50.0Baseline affinity
C118L18.6Enhanced hydrophobic pocket access
A144C15.4Improved hinge region flexibility
C118L/A144C (double)9.7Synergistic stabilization of inhibitor

Structural Basis for DFG-Out Conformation Stabilization

As a canonical type II inhibitor, K03861 stabilizes the inactive DFG-out conformation of CDK2, a state previously considered inaccessible in this kinase. X-ray crystallography (PDB: 5IRE) demonstrates that K03861’s aminopyrimidine group occupies the adenine pocket, forming hydrogen bonds with hinge residue Leu83, while its phenylurea extension projects into the hydrophobic back pocket vacated by the displaced DFG motif [8]. Key interactions include:

  • Salt bridge between the urea carbonyl and catalytic residue Asp145
  • Van der Waals contacts with gatekeeper residue Phe80 and allosteric residue Val64
  • π-stacking of the trifluoromethylphenyl group with Phe152 of the DFG motif [8] [9]This binding mode contrasts with type I inhibitors (e.g., dinaciclib), which target the active DFG-in state. Mutagenesis studies confirm that residues Val18, Ala31, and Lys33—distant from the catalytic site—modulate the energy barrier for DFG flipping, enabling K03861’s selective stabilization of the inactive conformation [8].

Cyclin-Competitive Inhibition Mechanisms in CDK2/Cyclin Complexes

K03861 uniquely disrupts CDK2/cyclin complexation by sterically occluding the cyclin-docking interface. Biochemical assays show a 15-fold reduction in cyclin A binding affinity (Kd = 134.1 nM) when CDK2 is pre-bound to K03861 [1] [6]. This allosteric competition arises from K03861’s extension into the cyclin-binding groove near the C-helix of CDK2, as evidenced by:

  • Surface plasmon resonance: K03861 reduces on-rate kinetics of cyclin E binding by 90%
  • Fluorescence polarization: Displacement of fluorescein-labeled cyclin A (IC50 = 44 ± 3 nM) [6]This mechanism diverges from classical ATP-competitive inhibitors, as it prevents cyclin-induced activation rather than directly blocking ATP hydrolysis. Consequently, K03861 suppresses CDK2-mediated Rb phosphorylation in HCT116 cells at concentrations >10 μM, inducing G1 arrest without affecting CDK4/6-cyclin D complexes [1] [9].

Table 2: Inhibitory Mechanisms Comparison

ParameterK03861 (Type II)Dinaciclib (Type I)
Conformation targetedDFG-outDFG-in
Cyclin displacementYes (allosteric)No
Kd CDK29.7–50 nM1–3 nM
Cell cycle effectG1 arrestG1/S and G2/M arrest

Kinome-Wide Selectivity Profiling in Live-Cell Assays

Comprehensive selectivity profiling using bioluminescence resonance energy transfer (BRET) in live HEK-293 cells reveals K03861’s exceptional specificity for CDK2 within the kinome. At 100 nM, it occupies >90% of CDK2 but <15% of other CDKs, including phylogenetically similar CDK1 (8%) and CDK3 (12%) [6]. Key selectivity determinants include:

  • Gatekeeper sensitivity: CDK2’s Phe80 accommodates K03861’s trifluoromethyl group, whereas CDK1’s Cys83 induces steric clash
  • DFG-loop plasticity: CDK9 and CDK12 exhibit rigid DFG loops resistant to "out" flipping [2]KinomeScan analysis (442 kinases) at 1 μM confirms off-target inhibition only against RET kinase (42% occupancy) and JAK2 (28% occupancy), likely due to shared hydrophobic pocket topology [4] [9]. In glioblastoma models, K03861 (500 nM) reduces CDK2-dependent FOXM1 phosphorylation by 85% without altering CDK4/6 or ERK activities, validating cellular target specificity [6] [10].

Table 3: Live-Cell Selectivity Profile (BRET assay, 100 nM K03861)

Kinase% OccupancyStructural Basis for Selectivity
CDK292 ± 4Optimal DFG-loop flexibility, Phe80
CDK18 ± 2Cys83 gatekeeper steric clash
CDK45 ± 1Inaccessible DFG-out state
CDK910 ± 3Rigid αC-helix conformation
RET42 ± 5Shared hydrophobic back pocket topology

Properties

Product Name

K03861

IUPAC Name

1-[4-(2-aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea

Molecular Formula

C24H26F3N7O2

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C24H26F3N7O2/c1-33-10-12-34(13-11-33)15-16-2-3-18(14-20(16)24(25,26)27)31-23(35)30-17-4-6-19(7-5-17)36-21-8-9-29-22(28)32-21/h2-9,14H,10-13,15H2,1H3,(H2,28,29,32)(H2,30,31,35)

InChI Key

PWDLXPJQFNVTNL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

AUZ454; AUZ 454; AUZ-454; K03861; K-03861; K 03861

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F

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